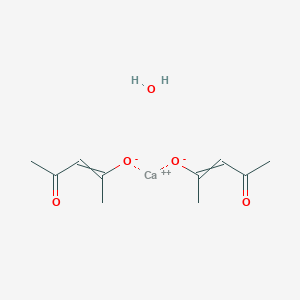
calcium;4-oxopent-2-en-2-olate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium;4-oxopent-2-en-2-olate;hydrate can be synthesized through the reaction of calcium hydroxide with acetylacetone. The reaction typically occurs in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Calcium;4-oxopent-2-en-2-olate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Calcium;4-oxopent-2-en-2-olate;hydrate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Mechanism of Action
The mechanism by which calcium;4-oxopent-2-en-2-olate;hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, influencing various biochemical processes. It may also interact with enzymes and proteins, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Magnesium acetylacetonate
- Zinc acetylacetonate
- Copper acetylacetonate
Uniqueness
Calcium;4-oxopent-2-en-2-olate;hydrate is unique due to its specific calcium ion, which imparts distinct properties compared to other metal acetylacetonates. Its reactivity, stability, and interaction with biological systems make it a valuable compound in various applications .
Properties
Molecular Formula |
C10H16CaO5 |
|---|---|
Molecular Weight |
256.31 g/mol |
IUPAC Name |
calcium;4-oxopent-2-en-2-olate;hydrate |
InChI |
InChI=1S/2C5H8O2.Ca.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2 |
InChI Key |
FFWWBMKQRYMOKA-UHFFFAOYSA-L |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















